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molecular formula C11H8N2S B8337291 5-Ethynyl-4-phenyl-thiazol-2-ylamine

5-Ethynyl-4-phenyl-thiazol-2-ylamine

Cat. No. B8337291
M. Wt: 200.26 g/mol
InChI Key: DRKPCOCUGUKWOJ-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

To the above prepared 4-phenyl-5-trimethylsilanylethynyl-thiazol-2-ylamine (1.070 g, 3.927 mmol), dissolved in 14 mL of MeOH, was added K2CO3 (0.814 g, 1.5 eq.)) and the mixture was stirred for 2 h at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and evaporation to dryness, followed by flash chromatography (SiO2, hexane/ethyl acetate=7/3), gave 0.667 g of the title compound as dark brown viscous oil.
Name
4-phenyl-5-trimethylsilanylethynyl-thiazol-2-ylamine
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
0.814 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([NH2:18])[S:10][C:11]=2[C:12]#[C:13][Si](C)(C)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:12]([C:11]1[S:10][C:9]([NH2:18])=[N:8][C:7]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)#[CH:13] |f:1.2.3|

Inputs

Step One
Name
4-phenyl-5-trimethylsilanylethynyl-thiazol-2-ylamine
Quantity
1.07 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1C#C[Si](C)(C)C)N
Step Two
Name
Quantity
0.814 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
14 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with ethyl acetate
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1=C(N=C(S1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.667 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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